

# A Comparative Guide to Autotaxin Inhibitors: BBT-877 vs. GLPG1690 (Ziritaxestat)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Autotaxin-IN-6 |           |
| Cat. No.:            | B15570208      | Get Quote |

An Objective Comparison of Preclinical and Clinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the investigational compound "**Autotaxin-IN-6**" is not publicly available. This guide provides a comparative analysis of two well-characterized autotaxin inhibitors, BBT-877 and GLPG1690 (Ziritaxestat), based on published preclinical and clinical data.

## Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, and fibrosis. Consequently, inhibition of ATX has emerged as a promising therapeutic strategy for various fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF). This guide provides a detailed comparison of the efficacy of two prominent clinical-stage autotaxin inhibitors: BBT-877 and GLPG1690 (Ziritaxestat).

### **Mechanism of Action**

Both BBT-877 and GLPG1690 are small molecule inhibitors that target the enzymatic activity of autotaxin. By binding to ATX, they block the hydrolysis of lysophosphatidylcholine (LPC) to LPA, thereby reducing the downstream signaling that contributes to fibrotic processes.



## **Signaling Pathway of Autotaxin and LPA**

The following diagram illustrates the signaling pathway involving autotaxin and the subsequent activation of LPA receptors, which leads to pro-fibrotic cellular responses.



Click to download full resolution via product page



Figure 1: Autotaxin-LPA Signaling Pathway and points of inhibition.

## **Preclinical Efficacy**

The primary preclinical model for evaluating the anti-fibrotic potential of these inhibitors is the bleomycin-induced pulmonary fibrosis model in mice. This model mimics key aspects of human IPF.

Data Presentation: In Vitro and Ex Vivo Potency

| Compound                                      | Assay Type               | Species                        | IC50   | Reference |
|-----------------------------------------------|--------------------------|--------------------------------|--------|-----------|
| BBT-877                                       | In vitro enzyme activity | -                              | 2.4 nM | [1]       |
| Ex vivo LysoPLD<br>activity (human<br>plasma) | Human                    | 6.5 - 6.9 nM (for<br>LPA 18:2) | [2][3] |           |
| GLPG1690                                      | In vitro enzyme activity | -                              | 5.0 nM | [1]       |
| Ex vivo LysoPLD activity (human plasma)       | Human                    | 75 - 132 nM (for<br>LPA 18:2)  | [2][3] |           |
| Autotaxin<br>Inhibition                       | Mouse, Human             | 100 - 500 nM<br>range          | [4]    |           |

## Data Presentation: In Vivo Efficacy in Bleomycin-Induced Lung Fibrosis Model



| Compound                                  | Dosing                                                    | Key Findings                                                                                                                                                                                              | Reference |
|-------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| BBT-877                                   | Orally, twice a day<br>(from day 7 to 21)                 | Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content compared to vehicle. Showed superiority to other compounds in reducing Ashcroft scores and collagen deposition. | [2][3][5] |
| GLPG1690                                  | 30 mg/kg, twice a day,<br>p.o. (prophylactic)             | Significantly superior to pirfenidone on both Ashcroft score and collagen content. Reversed the increase of short-chain LPA species in BALF.                                                              | [6]       |
| 30 mg/kg, twice a day, p.o. (therapeutic) | Displayed significant efficacy in reducing lung fibrosis. | [6]                                                                                                                                                                                                       |           |

## **Clinical Efficacy**

Both BBT-877 and GLPG1690 have progressed to clinical trials in patients with Idiopathic Pulmonary Fibrosis (IPF).

# Data Presentation: Phase 1 Clinical Trials in Healthy Volunteers



| Compound | Key Findings                                                                                                                                                                                                                                             | Reference |
|----------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| BBT-877  | Well-tolerated with no serious adverse events. Showed dose-proportional systemic exposure. 100mg and 200mg twice-daily dosages induced up to 90% LPA inhibition.                                                                                         | [1]       |
| GLPG1690 | Well-tolerated up to a single oral dose of 1500 mg and up to 1000 mg twice daily for 14 days. Showed good oral bioavailability and a dose-proportional increase in exposure. Achieved a maximum of approximately 90% reduction in plasma LPA18:2 levels. | [4][7][8] |

## **Data Presentation: Phase 2 Clinical Trials in IPF Patients**



| Compound | Trial Name | Key Findings                                                                                                                                                                                                          | Reference |
|----------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| BBT-877  | -          | A global Phase 2 trial involving 129 IPF patients did not show a statistically significant improvement in the primary endpoint, which was the change in forced vital capacity (FVC) at 24 weeks, compared to placebo. | [9]       |
| GLPG1690 | FLORA      | At 12 weeks, the mean change from baseline in FVC was +25 mL for GLPG1690 versus -70 mL for placebo. The drug was generally well-tolerated.                                                                           | [10][11]  |

Note on GLPG1690 (Ziritaxestat): Despite promising Phase 2a results, the Phase 3 clinical trials (ISABELA 1 and 2) for GLPG1690 in IPF were terminated.[12]

# **Experimental Protocols Bleomycin-Induced Pulmonary Fibrosis Mouse Model**

This is a widely used preclinical model to induce lung fibrosis and evaluate the efficacy of antifibrotic agents.





Click to download full resolution via product page

**Figure 2:** General workflow for the bleomycin-induced lung fibrosis model.



### Methodology:

- Induction of Fibrosis: On day 0, mice are anesthetized and a single dose of bleomycin is administered intranasally to induce lung injury and subsequent fibrosis.[2][3]
- Treatment Administration: Treatment with the autotaxin inhibitor (e.g., BBT-877 or GLPG1690), a vehicle control, or a positive control (like pirfenidone) is typically initiated after the inflammatory phase, around day 7, and continued for a specified period (e.g., until day 21).[2][3] This therapeutic dosing regimen assesses the drug's ability to halt or reverse established fibrosis.
- Endpoint Analysis: At the end of the treatment period, animals are euthanized, and their lungs are harvested for analysis.
  - Histopathology: Lung sections are stained (e.g., with Masson's trichrome) and scored for the severity of fibrosis using a standardized method like the Ashcroft score.[2][3]
  - Collagen Content: The amount of collagen in the lung tissue is quantified, often using a Sircol collagen assay, as a direct measure of fibrosis.[2][3]
  - Biomarker Analysis: Bronchoalveolar lavage fluid (BALF) may be collected to measure levels of LPA and other relevant biomarkers.

## **Ex vivo LysoPLD Activity Assay**

This assay measures the ability of a compound to inhibit the enzymatic activity of autotaxin in a biologically relevant matrix like plasma.

#### Methodology:

- Sample Preparation: Human or mouse plasma is used as the source of autotaxin.
- Incubation: The plasma is incubated with the test compound (e.g., BBT-877 or GLPG1690) at various concentrations.
- Substrate Addition: A known concentration of a lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:2) is added to the plasma-inhibitor mixture.



- LPA Measurement: After a specific incubation period, the reaction is stopped, and the amount of LPA produced is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).[2][3][6]
- IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in LPA production (IC50) is calculated.

### Conclusion

Both BBT-877 and GLPG1690 have demonstrated potent inhibition of autotaxin and significant anti-fibrotic effects in preclinical models. In early clinical development, both compounds were generally well-tolerated and showed effective target engagement by reducing plasma LPA levels.

Preclinically, BBT-877 has shown a more potent IC50 in ex vivo human plasma assays compared to GLPG1690.[2][3] In the bleomycin-induced fibrosis model, both compounds demonstrated significant efficacy.

In Phase 2 clinical trials for IPF, GLPG1690 showed a promising effect on FVC decline, although its development was later halted. The Phase 2 trial for BBT-877 did not meet its primary endpoint for FVC change.

The comparative data presented in this guide highlights the therapeutic potential of autotaxin inhibition in fibrotic diseases. Further research and clinical evaluation are necessary to fully elucidate the clinical utility of these and other next-generation autotaxin inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bridgebiorx.com [bridgebiorx.com]
- 2. Late Breaking Abstract BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis | European Respiratory Society [publications.ersnet.org]



- 3. publications.ersnet.org [publications.ersnet.org]
- 4. glpg.com [glpg.com]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bridge Biotherapeutics' BBT-877 fails to improve lung function in phase 2 trial -CHOSUNBIZ [biz.chosun.com]
- 10. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale, design and objectives of two phase III, randomised, placebo-controlled studies of GLPG1690, a novel autotaxin inhibitor, in idiopathic pulmonary fibrosis (ISABELA 1 and 2)
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Autotaxin Inhibitors: BBT-877 vs. GLPG1690 (Ziritaxestat)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570208#comparing-autotaxin-in-6-and-bbt-877-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com